4-(Tetrahydropyran-4-yloxy)aniline
CAS No.: 917483-71-7
Cat. No.: VC2400054
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917483-71-7 |
---|---|
Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | 4-(oxan-4-yloxy)aniline |
Standard InChI | InChI=1S/C11H15NO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8,12H2 |
Standard InChI Key | CCIFXNITZHWCRR-UHFFFAOYSA-N |
SMILES | C1COCCC1OC2=CC=C(C=C2)N |
Canonical SMILES | C1COCCC1OC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structure
4-(Tetrahydropyran-4-yloxy)aniline is identified by the CAS number 917483-71-7 and is also known by alternative names such as 4-(oxan-4-yloxy)aniline and 4-((tetrahydro-2H-pyran-4-yl)oxy)aniline. The compound has a molecular formula of C₁₁H₁₅NO₂ with a molecular weight of 193.24 g/mol . The structure features a tetrahydropyran ring connected to an aniline moiety through an ether linkage, creating a distinctive chemical architecture.
The compound can be precisely identified through various chemical identifiers, including its IUPAC name (4-(oxan-4-yloxy)aniline), Standard InChI (InChI=1S/C11H15NO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8,12H2), and canonical SMILES notation (C1COCCC1OC2=CC=C(C=C2)N). These identifiers are essential for unambiguous reference in scientific literature and databases.
The structural characteristics of 4-(Tetrahydropyran-4-yloxy)aniline include a six-membered oxygen-containing heterocycle (the tetrahydropyran ring) connected via an oxygen atom to a para-substituted aniline group. This arrangement contributes significantly to its chemical behavior and potential applications.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(Tetrahydropyran-4-yloxy)aniline is crucial for researchers working with this compound. The following table summarizes its key properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₅NO₂ | |
Molecular Weight | 193.24 g/mol | |
Boiling Point | 348.1±32.0 °C (Predicted) | |
Density | 1.141±0.06 g/cm³ (Predicted) | |
pKa | 5.07±0.10 (Predicted) |
The predicted pKa value of approximately 5.07 indicates that the compound possesses weak basic properties, likely attributed to the amino group in its structure. This property may influence its reactivity and behavior in various chemical reactions, particularly those sensitive to pH or involving proton transfer.
Research Applications
4-(Tetrahydropyran-4-yloxy)aniline has several important applications in research settings, particularly in organic synthesis and pharmaceutical development:
Synthetic Intermediate
The compound serves as a valuable intermediate in organic synthesis due to its ability to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. The amino group provides a reactive site for further functionalization, while the tetrahydropyran moiety can introduce structural rigidity and specific spatial arrangements in target molecules.
Pharmaceutical Research
In pharmaceutical research, compounds like 4-(Tetrahydropyran-4-yloxy)aniline are used as building blocks in the synthesis of more complex molecules with potential therapeutic properties. The versatility of this compound in forming different chemical bonds makes it particularly attractive for drug discovery processes, where diverse molecular scaffolds are often explored.
The tetrahydropyran ring is a common structural motif in many bioactive compounds, potentially contributing to specific pharmacokinetic properties or receptor interactions. Similarly, aniline derivatives are frequently incorporated into pharmaceutical agents, further highlighting the potential utility of this compound in medicinal chemistry.
Stock Solution Preparation
Preparing stock solutions of 4-(Tetrahydropyran-4-yloxy)aniline requires careful consideration of appropriate solvents and concentration. The following guidelines provide practical information for researchers working with this compound in laboratory settings.
General Preparation Guidelines
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Select an appropriate solvent based on the specific requirements of the experiment and the solubility properties of the compound
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Once prepared, store solutions in separate packages to avoid degradation from repeated freezing and thawing
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To increase solubility, heating the tube to 37°C and using ultrasonic bath oscillation may be beneficial
Concentration Table for Stock Solutions
The following table provides guidance for preparing stock solutions at various concentrations:
Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 5.1749 mL | 25.8746 mL | 51.7491 mL |
5 mM | 1.035 mL | 5.1749 mL | 10.3498 mL |
10 mM | 0.5175 mL | 2.5875 mL | 5.1749 mL |
This table serves as a practical reference for researchers preparing solutions of different concentrations based on available amounts of the compound .
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